molecular formula C13H18F2N2O2 B2720468 Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate CAS No. 2288032-88-0

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate

Cat. No. B2720468
CAS RN: 2288032-88-0
M. Wt: 272.296
InChI Key: AYBHPUBTNXLHCF-ONNFQVAWSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane . It is often used in chemical transformations due to its unique reactivity pattern . Tert-butyl esters are known for their stability and are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

Tert-butyl groups and esters play important roles in the synthesis of various organic compounds . For instance, tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . A direct method for introducing the tert-butoxycarbonyl group into organic compounds has also been developed using flow microreactor systems .


Molecular Structure Analysis

The structure of a tert-butyl group is characterized by a central carbon atom bonded to three methyl groups . This crowded arrangement gives the tert-butyl group its unique reactivity pattern .


Chemical Reactions Analysis

Tert-butyl groups and esters participate in various chemical reactions. For example, they can undergo elimination reactions , and tert-butyl esters can be converted to other functional groups .


Physical And Chemical Properties Analysis

Tert-butyl groups and esters have specific physical and chemical properties. For example, they are known for their stability . The physical properties of tert-butyl alcohol, a related compound, include a boiling point of 180°F, a specific gravity of 0.79, and a flash point of 52°F .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Cyclic Amino Acid Esters

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized via an intramolecular lactonization reaction. This process involved characterization techniques like 1H NMR spectroscopy and high-resolution mass spectrometry, leading to a detailed understanding of its molecular structure through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Development of tert-Butylating Reagents

A novel tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), was developed for tert-butylation of alcohols and carboxylic acids, showing potential for functional group transformation in various substrates. This reagent highlights the utility of tert-butyl groups in organic synthesis (Yamada et al., 2016).

Chemical Transformations and Reactions

Halogenated Carbenes Synthesis

New stable halogenated carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, were synthesized, showing unique properties and reactivity patterns. These carbenes underwent various transformations, contributing to the development of heteroaromatic carbene chemistry (Glinyanaya et al., 2021).

Asymmetric Synthesis of Amines

The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines demonstrated the importance of tert-butyl groups in directing enantioselective reactions. This methodology facilitated the synthesis of various enantioenriched amines, showcasing the versatility of tert-butylated compounds in asymmetric synthesis (Ellman et al., 2002).

Material Science and Polymer Chemistry

Polymer Synthesis and Characterization

Research into the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups explored the living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes. This study exemplifies the role of tert-butyl groups in developing novel polymeric materials with potential applications in optoelectronics and material science (Wagaman et al., 1997).

Mechanism of Action

Safety and Hazards

Tert-butyl compounds can be highly flammable and may form explosive mixtures with air . They should be handled with care to avoid fire and explosion hazards .

Future Directions

While specific future directions for the study of “Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate” are not available, research into tert-butyl groups and esters continues to be an active area of study. For example, new catalytic strategies for the direct valorization of xylose without external H2 producing high yield of furfuryl alcohol (FA), which is a versatile platform molecule, have been reported .

properties

IUPAC Name

tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h4H,5-6,8-9H2,1-3H3/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBHPUBTNXLHCF-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate

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